

Application Notes and Protocols: 4A3-SC7 LNP Formulation for Liver Targeting

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Compound of Interest

Compound Name: 4A3-SC7

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ability to direct these nanoparticles to specific organs is a critical area of research for expanding their therapeutic potential. The Selective Organ Targeting (SORT) LNP platform utilizes a modular approach to tune the biodistribution of LNPs. Within this platform, the ionizable lipid **4A3-SC7**, in combination with a specific SORT molecule, has been identified as a key component for achieving potent and specific delivery to the liver.

This document provides detailed application notes and protocols for the formulation of **4A3-SC7** based LNPs for targeted delivery of mRNA to hepatocytes. The protocols and data presented are synthesized from published research to provide a comprehensive guide for researchers in this field.

Quantitative Data Summary

The following table summarizes the formulation composition and resulting physicochemical properties of **4A3-SC7** LNPs optimized for liver targeting.

Parameter	Value	Reference
Lipid Components (molar %)		
Ionizable Lipid (4A3-SC7)	15.04%	[1][2]
Helper Lipid (DOPE)	23.04%	[1][2]
Cholesterol	38.72%	[1][2]
PEG-Lipid (DMG-PEG2000)	3.2%	[1][2]
Liver-Targeting Lipid (4A3-Cit)	20%	[1][2]
Formulation Parameters		
Total Lipid to mRNA Weight Ratio	20:1	[1][2]
Physicochemical Properties		
Mean Particle Size (Diameter)	~74 nm	[1][2]
Polydispersity Index (PDI)	~0.17	[1][2]
mRNA Encapsulation Efficiency	~87%	[1][2]
In Vivo Performance		
Hepatocyte Base Editing	>40%	[1][2]

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare individual lipid stock solutions in ethanol for subsequent formulation of LNPs.

Materials:

- **4A3-SC7** (ionizable lipid)
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- 4A3-Cit (liver-targeting SORT lipid)
- Anhydrous Ethanol (200 proof)

Protocol:

- Bring all lipids to room temperature before use.
- Prepare individual stock solutions of each lipid in anhydrous ethanol at a concentration of 10-20 mg/mL.[3]
- Ensure complete dissolution of each lipid. Gentle warming or sonication may be required, especially for cholesterol.[4][5]
- Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage. [4][5]

Preparation of mRNA Aqueous Solution

Objective: To prepare the mRNA payload in an acidic buffer to facilitate LNP formation.

Materials:

- mRNA of interest
- Citrate buffer (e.g., 100 mM, pH 3.0)
- Nuclease-free water

Protocol:

- Thaw the mRNA stock solution on ice.
- Dilute the mRNA to the desired concentration in a citrate buffer (pH 3.0). The final concentration will depend on the desired lipid-to-mRNA ratio and the scale of the formulation.

4A3-SC7 LNP Formulation using Microfluidic Mixing

Objective: To formulate **4A3-SC7** LNPs by controlled microfluidic mixing of the lipid and mRNA solutions.

Materials:

- Prepared lipid stock solutions
- Prepared mRNA aqueous solution
- Microfluidic mixing system (e.g., NanoAssemblr)
- Neutralization buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
- Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

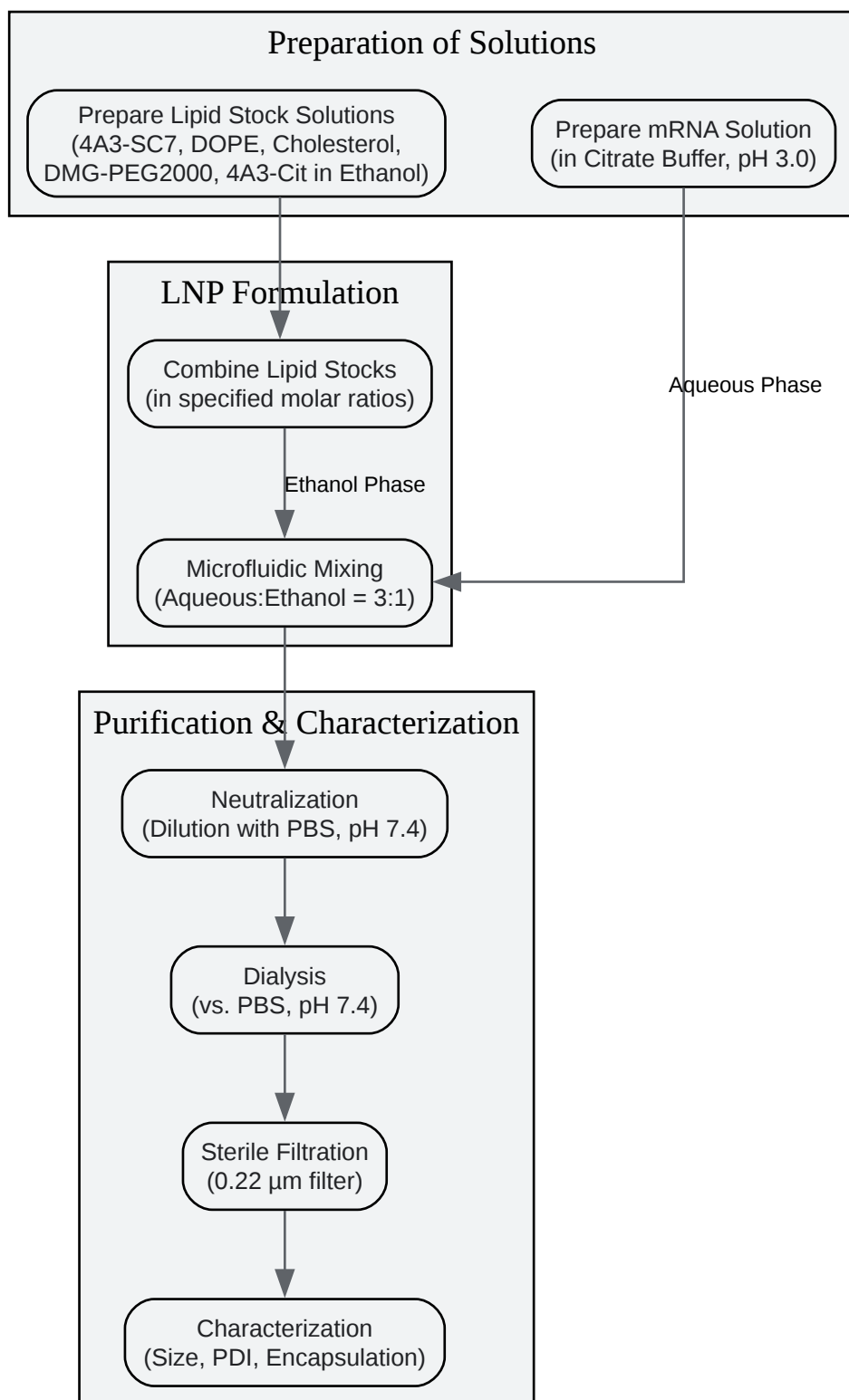
Protocol:

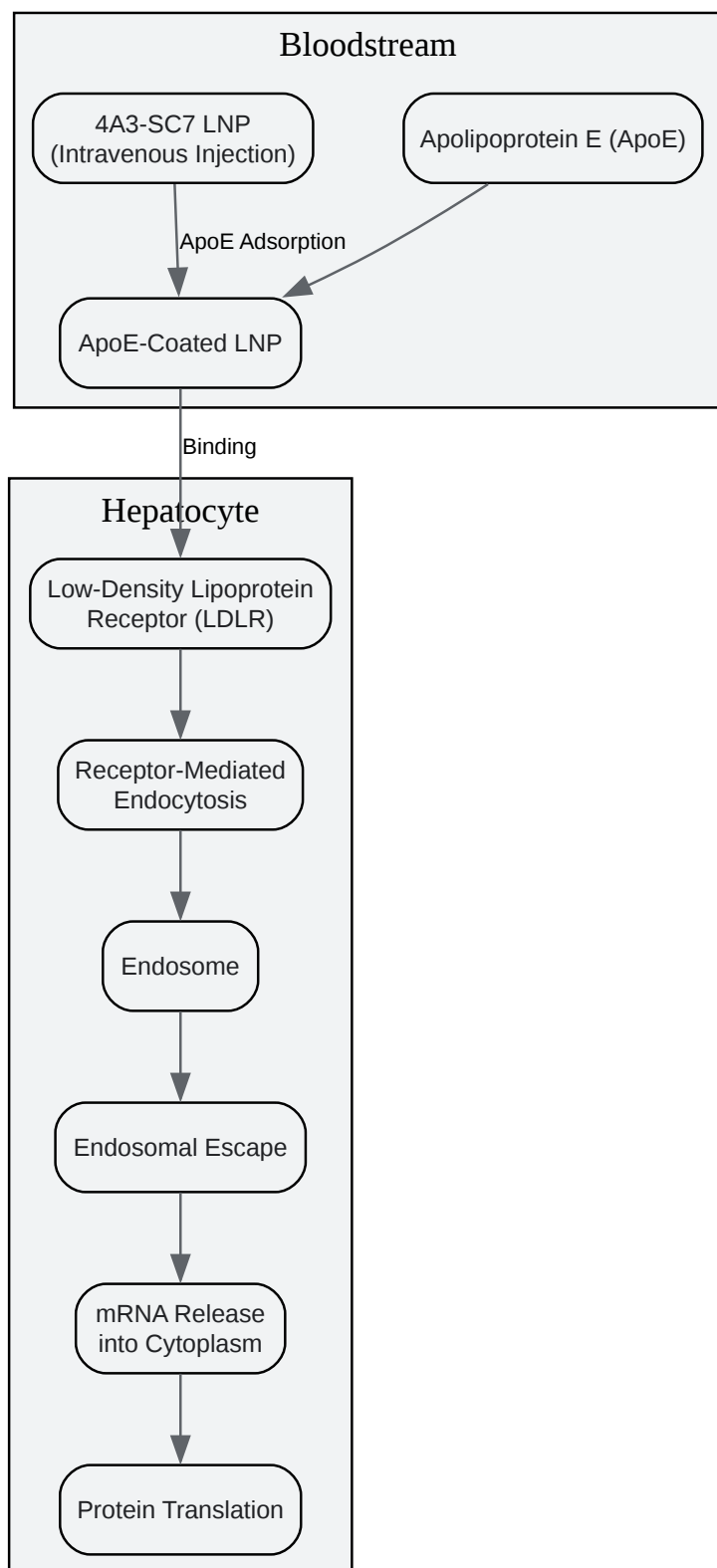
- Combine the individual lipid stock solutions in the molar ratios specified in the quantitative data table to create a final lipid mixture in ethanol.
- Load the lipid mixture into one syringe of the microfluidic mixing system.
- Load the mRNA aqueous solution into a separate syringe.
- Set the flow rate ratio of the aqueous to ethanol phases (typically 3:1).
- Initiate the microfluidic mixing process to allow for the self-assembly of the LNPs.
- The resulting LNP solution will be in a mixed ethanol/aqueous buffer.
- Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS) to raise the pH and stabilize the particles.
- Purify the LNPs and remove the ethanol by performing dialysis against PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange.
- After dialysis, recover the purified LNP formulation and filter it through a 0.22 μm sterile filter.

- Characterize the formulated LNPs for size, PDI, and encapsulation efficiency.

Visualizations

Experimental Workflow for 4A3-SC7 LNP Formulation





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